1-Heptyl-1,4-diazepane
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Description
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and due to their medicinal importance, scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .
Synthesis Analysis
The synthesis of 1,4-diazepines has been a topic of interest for many researchers. A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of 1,4-diazepines . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Chemical Reactions Analysis
1,4-Diazepines have been studied for their chemical reactions. A review summarizes the abundant literature on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Future Directions
The synthesis of 1,4-diazepines from N-propargylamines has undergone explosive growth in recent years, indicating potential future directions in the field . Additionally, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Mechanism of Action
Target of Action
1-Heptyl-1,4-diazepane is a derivative of the 1,4-diazepine family . The primary targets of 1,4-diazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) . GABA is the chief inhibitory neurotransmitter in the CNS and plays a crucial role in reducing neuronal excitability .
Mode of Action
This compound, like other 1,4-diazepines, interacts with GABA receptors, enhancing the activity of GABA . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .
Biochemical Pathways
It is known that 1,4-diazepines influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, alleviation of seizures, and induction of sleep .
Pharmacokinetics
1,4-diazepines, in general, are known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other 1,4-diazepines. These effects include reduced neuronal excitability, leading to calming effects on the nervous system . .
Properties
IUPAC Name |
1-heptyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOXOBRAZUAPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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